Risuteganib - 1307293-62-4

Risuteganib

Catalog Number: EVT-281049
CAS Number: 1307293-62-4
Molecular Formula: C22H39N9O11S
Molecular Weight: 637.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Risuteganib is under investigation in clinical trial NCT02348918 (Phase 2 Randomized Clinical Trial of Luminate® as Compared to Avastin® in the Treatment of Diabetic Macular Edema).
Overview

Risuteganib, also known as Luminate or ALG-1001, is a synthetic peptide classified as an integrin inhibitor. It is primarily under investigation for the treatment of various retinal diseases, including dry age-related macular degeneration (AMD), wet AMD, and diabetic macular edema (DME). The compound functions by inhibiting specific integrin heterodimers, which play critical roles in angiogenesis and inflammation within the eye.

Source and Classification

Risuteganib is derived from a class of peptides known as Arginine-Glycine-Aspartate (RGD) oligopeptides. It is synthesized to target multiple integrins, specifically αVβ3, αVβ5, α5β1, and αMβ2, which are associated with pathological conditions in the retina. The compound is currently being evaluated in clinical trials for its efficacy and safety in treating retinal diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of risuteganib involves solid-phase peptide synthesis techniques, which allow for the assembly of amino acids into a peptide chain. The process typically includes the following steps:

  1. Amino Acid Conjugation: Specific amino acids are sequentially added to form the desired peptide structure.
  2. Purification: Following synthesis, the product undergoes purification processes such as high-performance liquid chromatography to isolate the pure peptide from by-products and unreacted materials.
  3. Characterization: The final product is characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Risuteganib has a molecular formula of C22H39N9O11SC_{22}H_{39}N_{9}O_{11}S and a molecular weight of approximately 637.7 g/mol. Its structure can be represented by the following InChI key:

  • InChI Key: MYZAXBZLEILEBR-RVFOSREFSA-N

The molecular structure features a sequence of amino acids connected by peptide bonds, with specific functional groups that facilitate its interaction with integrins .

Chemical Reactions Analysis

Reactions and Technical Details

Risuteganib can undergo several types of chemical reactions due to its peptide nature:

  • Oxidation: Particularly at sulfur-containing amino acids within the peptide.
  • Reduction: Occurs at disulfide bonds present in the structure.
  • Substitution: Specific amino acids can be modified through substitution reactions.

Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The outcomes of these reactions depend on the specific modifications applied to the peptide structure .

Mechanism of Action

Process and Data

The primary mechanism of action of risuteganib involves its ability to inhibit integrin receptors on retinal cells. By binding to these receptors, risuteganib blocks their activation, which is crucial in processes such as cell adhesion and migration associated with neovascularization.

Recent studies suggest that risuteganib also protects retinal pigment epithelial cells from oxidative stress by supporting mitochondrial function. It appears to inhibit pyruvate dehydrogenase kinase (PDK), thereby enhancing oxidative phosphorylation metabolism within mitochondria. This dual mechanism—integrin inhibition and mitochondrial protection—positions risuteganib as a promising therapeutic agent for retinal diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Risuteganib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in aqueous solutions, facilitating intravitreal administration.
  • Stability: Stability studies indicate that risuteganib maintains its integrity under various storage conditions.

These properties are crucial for its formulation as an injectable therapeutic agent .

Applications

Scientific Uses

Risuteganib is primarily being investigated for its therapeutic potential in treating retinal diseases such as:

  • Dry Age-Related Macular Degeneration: Clinical trials are evaluating its effectiveness compared to traditional therapies.
  • Wet Age-Related Macular Degeneration: Its role in inhibiting abnormal blood vessel growth makes it a candidate for this condition.
  • Diabetic Macular Edema: Studies are ongoing to assess its ability to reduce edema and improve visual acuity.

The compound's unique mechanisms of action may also have implications beyond retinal diseases, potentially benefiting conditions characterized by oxidative stress and mitochondrial dysfunction .

Properties

CAS Number

1307293-62-4

Product Name

Risuteganib

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C22H39N9O11S

Molecular Weight

637.7 g/mol

InChI

InChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1

InChI Key

MYZAXBZLEILEBR-RVFOSREFSA-N

SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O

Solubility

Soluble in DMSO

Synonyms

ALG1001; ALG-1001; ALG 1001; Luminate; Peptide, (Gly-Arg-Gly-Xaa-Thr-Pro); Risuteganib;

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.